molecular formula C16H12N2O3 B2927540 Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate CAS No. 16015-51-3

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B2927540
CAS No.: 16015-51-3
M. Wt: 280.283
InChI Key: ISCBVJSXEOVRBE-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate (CAS 53960-10-4) is a high-purity chemical building block for research and development. This compound features a phthalazinone core, a bicyclic structure that incorporates two nitrogen atoms, and is substituted with a methyl ester and a phenyl group . The methyl ester functional group is a key reactive handle, allowing researchers to further functionalize the molecule, for instance, through hydrolysis to the corresponding carboxylic acid or via amidation reactions to create a diverse library of derivatives for screening . Phthalazinone-based scaffolds are of significant interest in medicinal chemistry. Structural analogues, such as compounds featuring a 4-oxo-3,4-dihydrophthalazine core, have been investigated as novel P-glycoprotein inhibitors for reversing multidrug resistance in cancer therapy . Other related dihydrophthalazine derivatives have also been explored for their potential as anticonvulsant agents . This makes this compound a valuable starting point for the synthesis of novel compounds in oncology and central nervous system disease research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-3-phenylphthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)14-12-9-5-6-10-13(12)15(19)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCBVJSXEOVRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with phenylhydrazine and methyl chloroformate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Phthalazine derivatives vary primarily in substituents at position 3 and the ester group at position 1. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Ester Group Molecular Formula Molecular Weight (g/mol) Commercial Status
Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate (Target) Phenyl Methyl C₁₆H₁₂N₂O₃ 280.28 Discontinued
Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate Propyl Methyl C₁₃H₁₄N₂O₃ 246.27 Available
Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate 3-Chloro-2-methylphenyl Ethyl C₁₉H₁₇ClN₂O₃ 356.80 Available
3-(Dimethylamino)propyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate hydrochloride Phenyl Dimethylaminopropyl (HCl salt) C₂₁H₂₅ClN₄O₃ 432.90 Available
Key Observations:

In contrast, the propyl group (C₃H₇) in the analog is aliphatic, likely enhancing lipophilicity but reducing steric hindrance. The 3-chloro-2-methylphenyl substituent adds electronegativity and steric bulk, which could alter reactivity and binding interactions in biological systems.

Ester Group Variations: Methyl esters (target, ) are generally less hydrolytically stable than ethyl esters (), which may affect shelf life. The dimethylaminopropyl ester in the hydrochloride salt introduces a basic tertiary amine, improving water solubility via salt formation.

Commercial Availability :

  • The discontinuation of the target compound contrasts with the availability of analogs like the propyl and ethyl derivatives, suggesting functional group modifications may address synthesis or stability challenges.

Physicochemical and Crystallographic Considerations

  • Crystallography : Structural analogs, such as Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (a quinazoline derivative), were resolved using SHELXL/SHELXT and visualized via OLEX2 . While phthalazines and quinazolines share heterocyclic cores, phthalazines' adjacent nitrogen atoms create distinct electronic environments, affecting dipole moments and crystal packing.
  • Solubility : The hydrochloride salt in demonstrates how salt formation can enhance aqueous solubility, a critical factor in drug formulation.

Biological Activity

Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 57531-19-8

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Mechanistic studies suggest that it activates caspases and alters the expression of key regulatory proteins like Bcl-2 and PARP, leading to programmed cell death .
  • Antimicrobial Properties : The compound demonstrates notable antibacterial activity against several pathogenic bacteria. Its efficacy was assessed using standard assays, revealing significant inhibition of bacterial growth, which suggests potential for development as an antimicrobial agent .
  • Antiviral Potential : Preliminary studies have also indicated antiviral activity against HIV strains. The compound's mechanism involves interference with viral replication processes in infected cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound promotes the activation of caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, which are crucial for executing apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation by modulating cyclin-dependent kinases (CDKs) and cyclins .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • In one study, this compound was tested on MCF-7 cells. Results showed a dose-dependent increase in apoptosis markers, with a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Testing :
    • A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntibacterialEffective against multiple pathogenic bacteria
AntiviralInhibits replication of HIV

Q & A

Q. What steps ensure reproducibility in scaled-up syntheses?

  • Methodological Answer :
  • Process controls : Strict temperature (±2°C) and stirring speed (500 rpm) during reflux.
  • Quality by Design (QbD) : Design-Expert software optimizes parameters (e.g., reactant ratio, time) via central composite design .
  • Batch records : Document lot numbers of reagents (e.g., K2_2CO3_3 anhydrous vs. hydrated) to trace variability .

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